molecular formula C23H17ClN2O2 B2426424 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-31-9

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2426424
CAS No.: 1234692-31-9
M. Wt: 388.85
InChI Key: KGFAQBZKDJCRNC-UHFFFAOYSA-N
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Description

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form the intermediate 3-[(2-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with phenylhydrazine to form the pyrazole ring, followed by formylation to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-methanol
  • 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-thiol

Uniqueness

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological activities .

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-22-12-5-4-7-18(22)16-28-21-11-6-8-17(13-21)23-19(15-27)14-26(25-23)20-9-2-1-3-10-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFAQBZKDJCRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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